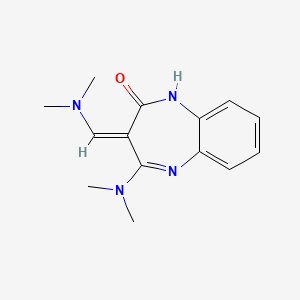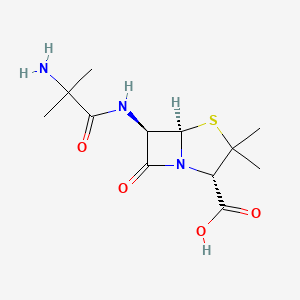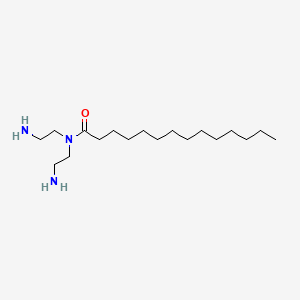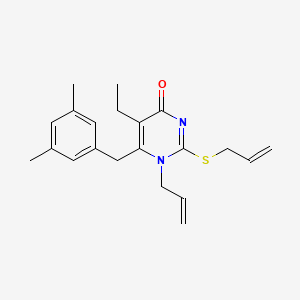
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- is a complex organic compound belonging to the pyrimidinone family This compound features a pyrimidinone core substituted with various functional groups, including ethyl, propenyl, and propenylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrimidinone Core: This step often involves the cyclization of appropriate precursors such as urea or thiourea with diketones or ketoesters under acidic or basic conditions.
Introduction of Substituents: The various substituents (ethyl, propenyl, propenylthio) are introduced through alkylation or acylation reactions. For instance, the ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base.
Functional Group Modifications: The propenyl and propenylthio groups can be introduced through reactions such as the Wittig reaction or thiol-ene reaction, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques such as chromatography, and stringent control of reaction conditions to minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the propenyl or propenylthio groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings with enhanced durability or specific reactivity.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4(1H)-Pyrimidinone, 5-ethyl-2-(methylthio)-: Similar core structure but different substituents.
4(1H)-Pyrimidinone, 6-(phenylmethyl)-5-ethyl-1-(2-propenyl)-2-(methylthio)-: Similar substituents but different positions.
Uniqueness
The uniqueness of 4(1H)-Pyrimidinone, 6-((3,5-dimethylphenyl)methyl)-5-ethyl-1-(2-propenyl)-2-(2-propenylthio)- lies in its specific combination of substituents, which imparts distinct chemical properties and potential applications. The presence of both propenyl and propenylthio groups, along with the 3,5-dimethylphenylmethyl substituent, makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
199852-53-4 |
|---|---|
Molecular Formula |
C21H26N2OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
6-[(3,5-dimethylphenyl)methyl]-5-ethyl-1-prop-2-enyl-2-prop-2-enylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C21H26N2OS/c1-6-9-23-19(14-17-12-15(4)11-16(5)13-17)18(8-3)20(24)22-21(23)25-10-7-2/h6-7,11-13H,1-2,8-10,14H2,3-5H3 |
InChI Key |
KADQVIGGQOANHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N(C(=NC1=O)SCC=C)CC=C)CC2=CC(=CC(=C2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


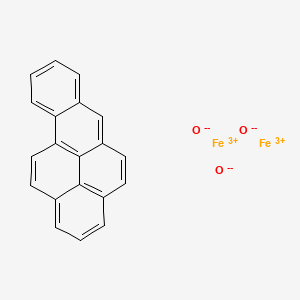
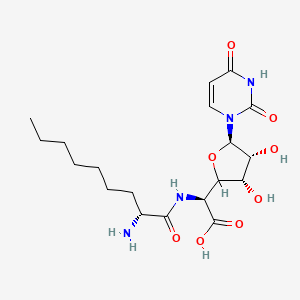
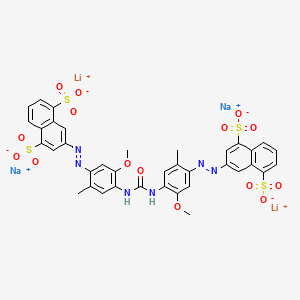
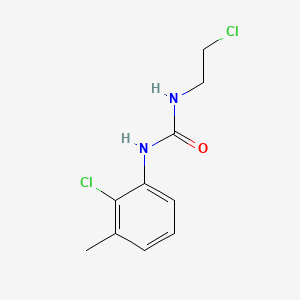
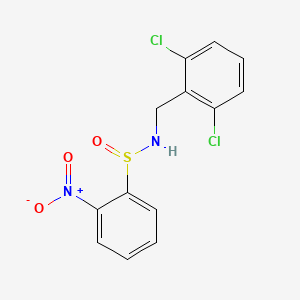

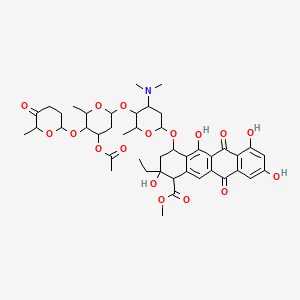
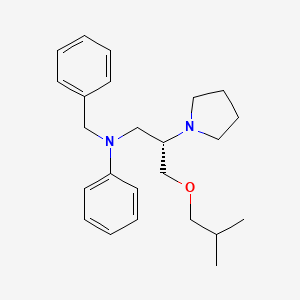
![7-Methyl-7h-dibenzo[c,h]phenothiazine](/img/structure/B12791944.png)
